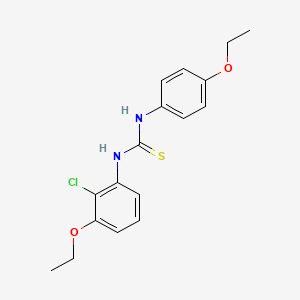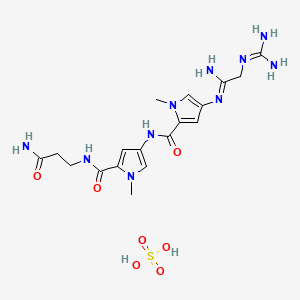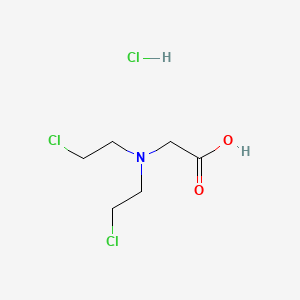
Glycine mustard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine mustard is a chemical compound that combines the properties of glycine, a simple amino acid, with mustard, a class of compounds known for their reactive nature. Glycine, also known as aminoacetic acid, is the simplest amino acid with the formula NH₂CH₂COOH. Mustard compounds, on the other hand, are known for their use in chemical warfare and chemotherapy due to their alkylating properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycine mustard can be synthesized through various methods, including the reaction of glycine with mustard gas derivatives. One common method involves the reaction of glycine with 2-chloroethyl ethyl sulfide under controlled conditions to form this compound. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Safety measures are crucial due to the toxic nature of mustard compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Glycine mustard undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into less reactive forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Glycine mustard has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of glycine mustard involves its ability to alkylate DNA and other cellular components. This alkylation disrupts normal cellular processes, leading to cell death. The molecular targets include DNA, proteins, and other nucleophiles within the cell. The pathways involved in its action are primarily related to the induction of apoptosis and inhibition of cell division.
Vergleich Mit ähnlichen Verbindungen
Glycine Betaine: A derivative of glycine known for its role in osmoregulation in plants.
Mustard Gas: A well-known chemical warfare agent with similar alkylating properties.
Cyclophosphamide: A chemotherapy drug that also acts as an alkylating agent.
Uniqueness: Glycine mustard is unique in that it combines the properties of glycine and mustard compounds, making it a versatile tool in both research and potential therapeutic applications. Its ability to alkylate DNA and other cellular components makes it particularly useful in studying cellular processes and developing new treatments.
Eigenschaften
CAS-Nummer |
2619-97-8 |
|---|---|
Molekularformel |
C6H12Cl3NO2 |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11Cl2NO2.ClH/c7-1-3-9(4-2-8)5-6(10)11;/h1-5H2,(H,10,11);1H |
InChI-Schlüssel |
JUBAFYPBMDLOSF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


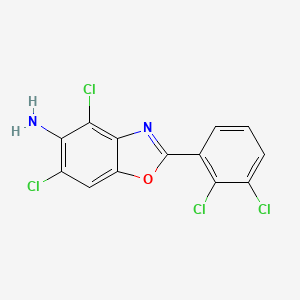
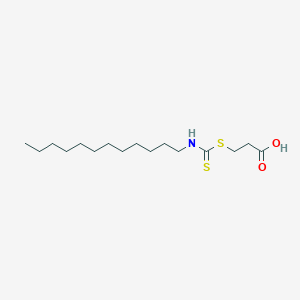

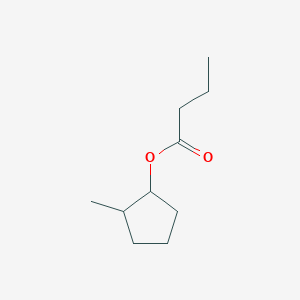
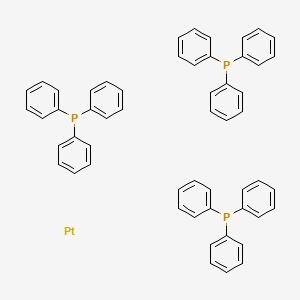
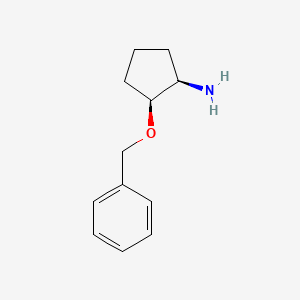
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
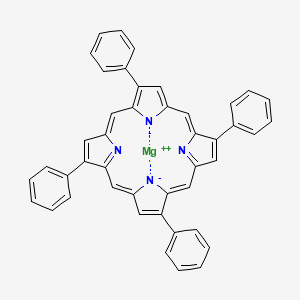
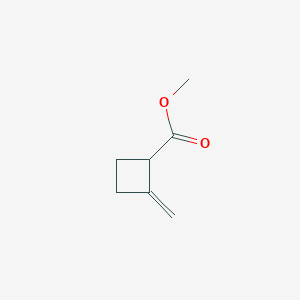

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
